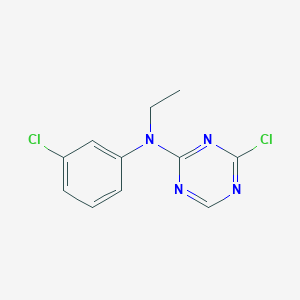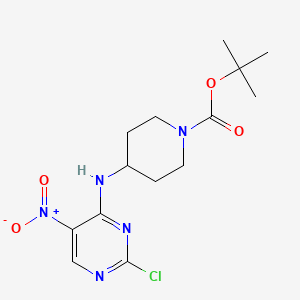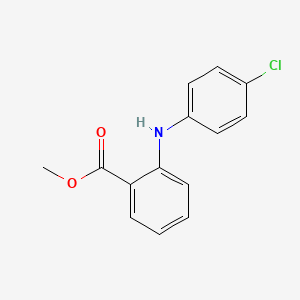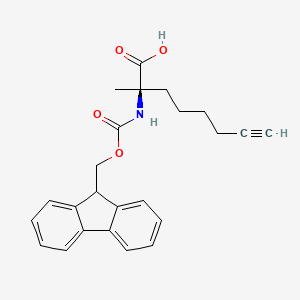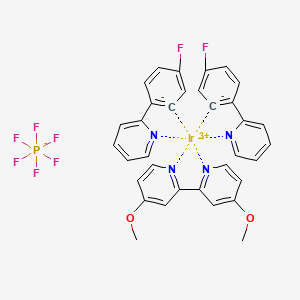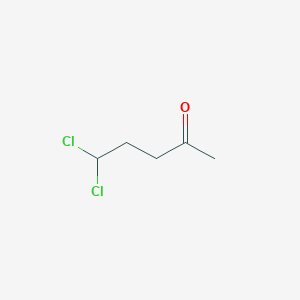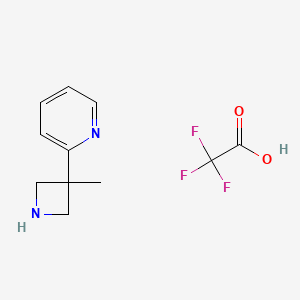![molecular formula C5H4Cl2N2O2S B13887993 5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine](/img/structure/B13887993.png)
5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine is a chemical compound with the molecular formula C5H4Cl2N2O2S and a molecular weight of 227.07 g/mol It is a pyrimidine derivative, characterized by the presence of both chloro and chloromethylsulfonyl groups attached to the pyrimidine ring
準備方法
The synthesis of 5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine typically involves the chlorination of 2-[(chloromethyl)sulfonyl]pyrimidine. One common method includes the reaction of 2-[(chloromethyl)sulfonyl]pyrimidine with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually at a temperature range of 0-5°C, to ensure the selective chlorination at the desired position on the pyrimidine ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation: The chloromethylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a pyrimidine derivative with an amino group replacing the chloro group.
科学的研究の応用
5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its ability to inhibit certain enzymes or interact with specific biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine involves its interaction with specific molecular targets. The chloro and chloromethylsulfonyl groups are reactive sites that can form covalent bonds with nucleophilic residues in proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the disruption of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar compounds to 5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine include other pyrimidine derivatives with different substituents. Some examples are:
2-chloro-5-(trifluoromethyl)pyridine: This compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
2-chloro-5-chloromethylthiazole: Another compound with similar applications in the synthesis of insecticides and pharmaceuticals.
特性
分子式 |
C5H4Cl2N2O2S |
|---|---|
分子量 |
227.07 g/mol |
IUPAC名 |
5-chloro-2-(chloromethylsulfonyl)pyrimidine |
InChI |
InChI=1S/C5H4Cl2N2O2S/c6-3-12(10,11)5-8-1-4(7)2-9-5/h1-2H,3H2 |
InChIキー |
AXQBWFJQDBCVAU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=N1)S(=O)(=O)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-(Trifluoromethyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-6-yl)methanamine](/img/structure/B13887913.png)
